Imidazo[1,2-a]pyrazin-8-amine, 3-(1H-indol-4-yl)-
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Overview
Description
3-(1H-indol-4-yl)imidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound that combines the structural features of indole and imidazo[1,2-a]pyrazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-4-yl)imidazo[1,2-a]pyrazin-8-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of indole derivatives with pyrazine derivatives under specific conditions to form the desired compound . The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the formation of the imidazo[1,2-a]pyrazine ring system .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1H-indol-4-yl)imidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
3-(1H-indol-4-yl)imidazo[1,2-a]pyrazin-8-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1H-indol-4-yl)imidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, such as tryptophan and serotonin.
Imidazo[1,2-a]pyrazine Derivatives: Compounds with similar ring structures, such as imidazo[1,2-a]pyrimidine.
Uniqueness
3-(1H-indol-4-yl)imidazo[1,2-a]pyrazin-8-amine is unique due to its combined structural features of indole and imidazo[1,2-a]pyrazine, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
825630-52-2 |
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Molecular Formula |
C14H11N5 |
Molecular Weight |
249.27 g/mol |
IUPAC Name |
3-(1H-indol-4-yl)imidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C14H11N5/c15-13-14-18-8-12(19(14)7-6-17-13)10-2-1-3-11-9(10)4-5-16-11/h1-8,16H,(H2,15,17) |
InChI Key |
RYSGHYCPHVPAKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C3=CN=C4N3C=CN=C4N |
Origin of Product |
United States |
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